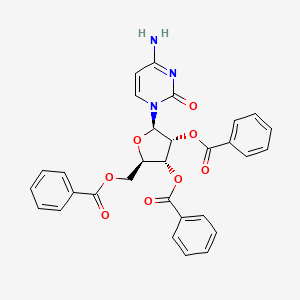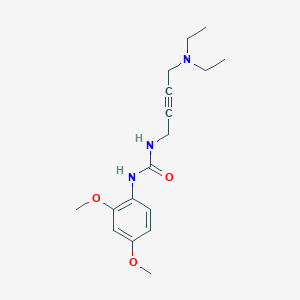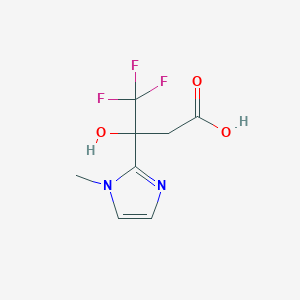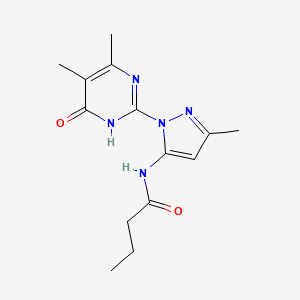
Cytidine 2',3',5'-tribenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cytidine 2’,3’,5’-tribenzoate” is a derivative of Cytidine, which is a nucleoside molecule formed when cytosine is attached to a ribose ring . The specific compound “Cytidine 2’,3’,5’-tribenzoate” has a molecular formula of C37H28N6O9 and a molecular weight of 700.66 .
Molecular Structure Analysis
The molecular structure of “Cytidine 2’,3’,5’-tribenzoate” is complex due to the presence of multiple benzoate groups attached to the cytidine molecule . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Aplicaciones Científicas De Investigación
1. Structural Insights and Derivative Formation
Cytidine and its derivatives, including Cytidine 2',3',5'-tribenzoate, have been a subject of interest due to their unique structural properties and potential for forming various derivatives. For instance, Brown et al. (1956) explored the structures of acyl derivatives of cytosine, including tribenzoate derivatives, providing foundational knowledge on the structural chemistry of these compounds (Brown, Todd, & Varadarajan, 1956).
2. Role in Antineoplastic Activity
Cytidine analogs like Cytidine 2',3',5'-tribenzoate have been investigated for their potential antineoplastic (anti-cancer) properties. Shealy and O'dell (1976) studied a carbocyclic analog of cytidine, highlighting its activity against cancer cells and leukemia in mice, which suggests potential applications of cytidine derivatives in cancer treatment (Shealy & O'dell, 1976).
3. Impact on Membrane Phospholipid Synthesis
Cytidine derivatives play a crucial role in the synthesis of phospholipids in cell membranes. G.-coviella and Wurtman (1992) demonstrated that cytidine, including its derivatives, can significantly influence the synthesis and levels of cell membrane phospholipids (G.-coviella & Wurtman, 1992).
4. Applications in Nucleotide Reagent Synthesis
Cytidine derivatives have applications in the synthesis of modified nucleotide reagents. Rohloff et al. (2015) reported the synthesis of chemically-modified derivatives of cytidine, useful in aptamer discovery and highlighting the versatility of cytidine derivatives in biochemical research (Rohloff et al., 2015).
5. Enzymatic Studies and Deamination Processes
Cytidine derivatives are important in studying enzymatic processes like deamination. Chabner et al. (1974) investigated cytidine deaminase, an enzyme catalyzing the deamination of cytidine, which is crucial in understanding the metabolism of cytidine and its analogs (Chabner et al., 1974).
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O8/c31-23-16-17-33(30(37)32-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H2,31,32,37)/t22-,24-,25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTGQFREGXHRAN-VNSJUHMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)
![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)
![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)



![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)
![8-fluoro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2862822.png)

